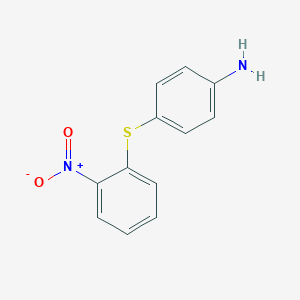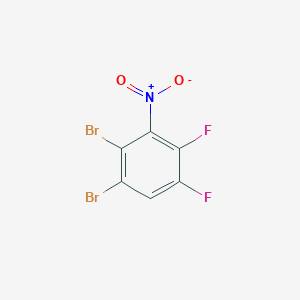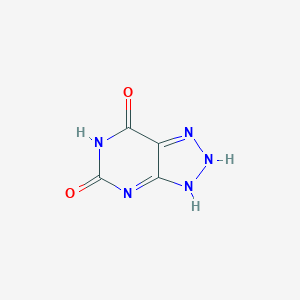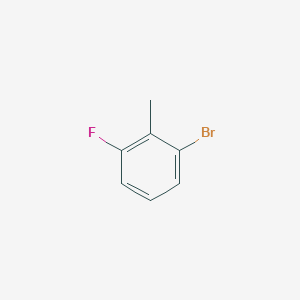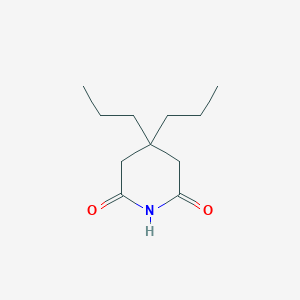
4,4-Dipropyl-2,6-piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dipropyl-2,6-piperidinedione is a chemical compound that is commonly known as DPPD. It is a yellow crystalline powder that is soluble in water and ethanol. DPPD is a potent antioxidant that has been extensively studied for its ability to prevent oxidative damage in various biological systems.
Mécanisme D'action
DPPD acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS). It does this by donating hydrogen atoms to the free radicals, which neutralizes their reactivity. DPPD is also able to chelate metal ions, which can catalyze the production of ROS. By chelating these metal ions, DPPD is able to prevent the production of ROS.
Effets Biochimiques Et Physiologiques
DPPD has been shown to have a number of biochemical and physiological effects. It has been shown to prevent lipid peroxidation, which can lead to cell damage and death. DPPD has also been shown to prevent protein oxidation, which can lead to the loss of protein function. Additionally, DPPD has been shown to prevent DNA damage, which can lead to mutations and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPPD in lab experiments is its potent antioxidant activity. This makes it an ideal compound for studying oxidative stress and its effects on biological systems. However, one limitation of using DPPD is its cost. DPPD is a relatively expensive compound, which can limit its use in large-scale experiments.
Orientations Futures
There are a number of future directions for research on DPPD. One area of research is the development of DPPD derivatives that have improved antioxidant activity. Another area of research is the development of DPPD-based therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, research on the potential anti-inflammatory properties of DPPD could lead to the development of new therapies for inflammatory diseases.
Méthodes De Synthèse
DPPD can be synthesized by the reaction of 4,4-dipropyl-2,5-cyclohexadien-1-one with ammonia in the presence of a palladium catalyst. The reaction proceeds through a cyclization reaction to form the piperidine ring. The resulting product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
DPPD has been extensively studied for its antioxidant properties. It has been shown to prevent oxidative damage in various biological systems, including lipids, proteins, and DNA. DPPD has also been studied for its potential therapeutic applications, including its ability to prevent neurodegenerative diseases, such as Alzheimer's disease, and its anti-inflammatory properties.
Propriétés
Numéro CAS |
1132-96-3 |
|---|---|
Nom du produit |
4,4-Dipropyl-2,6-piperidinedione |
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
4,4-dipropylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H19NO2/c1-3-5-11(6-4-2)7-9(13)12-10(14)8-11/h3-8H2,1-2H3,(H,12,13,14) |
Clé InChI |
NUOUMXJKIOPNQM-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
SMILES canonique |
CCCC1(CC(=O)NC(=O)C1)CCC |
Autres numéros CAS |
1132-96-3 |
Synonymes |
4,4-Dipropyl-2,6-piperidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



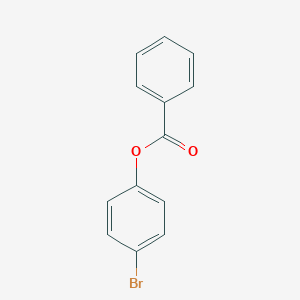
![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)
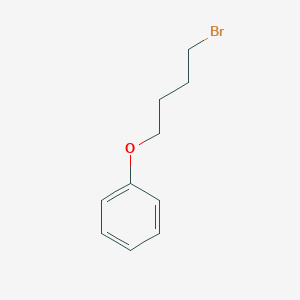
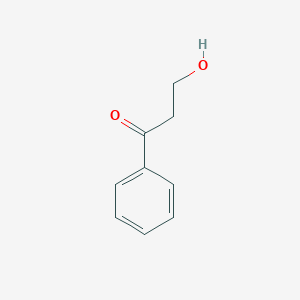
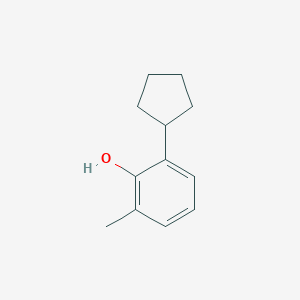
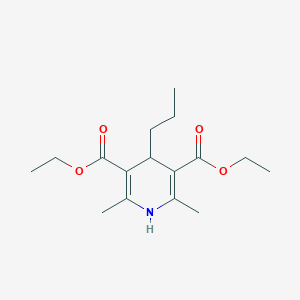
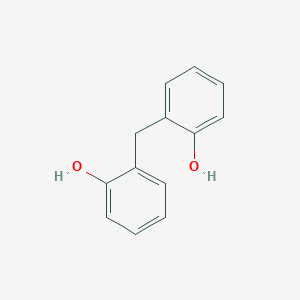
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
